molecular formula C8H15NO4 B2991390 N-Acetyl-O-isopropylserine CAS No. 65022-12-0

N-Acetyl-O-isopropylserine

Cat. No.: B2991390
CAS No.: 65022-12-0
M. Wt: 189.211
InChI Key: IIRCCTVMWZYYLT-UHFFFAOYSA-N
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Description

N-Acetyl-O-isopropylserine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group attached to the nitrogen atom and an isopropyl group attached to the oxygen atom of the serine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-O-isopropylserine typically involves the acetylation of serine followed by the introduction of the isopropyl group. One common method includes:

    Acetylation of Serine: Serine is reacted with acetic anhydride in the presence of a base such as pyridine to form N-acetylserine.

    Isopropylation: The N-acetylserine is then reacted with isopropyl alcohol in the presence of an acid catalyst to introduce the isopropyl group, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk Acetylation: Large quantities of serine are acetylated using acetic anhydride and a base.

    Continuous Isopropylation: The acetylated product is continuously reacted with isopropyl alcohol in a reactor with an acid catalyst to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl-O-isopropylserine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohol derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products:

    Oxidation Products: Oxo derivatives of this compound.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various alkyl or aryl derivatives depending on the substituent introduced.

Scientific Research Applications

N-Acetyl-O-isopropylserine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to natural amino acids.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of N-Acetyl-O-isopropylserine involves its interaction with specific enzymes and receptors in biological systems. The acetyl and isopropyl groups may influence its binding affinity and specificity towards these molecular targets. The pathways involved include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by mimicking the natural substrate.

    Receptor Binding: It may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

N-Acetyl-O-isopropylserine can be compared with other similar compounds such as:

    N-Acetylserine: Lacks the isopropyl group, making it less hydrophobic.

    O-Isopropylserine: Lacks the acetyl group, affecting its reactivity and binding properties.

    N-Acetyl-O-methylserine: Contains a methyl group instead of an isopropyl group, resulting in different steric and electronic effects.

Uniqueness: this compound is unique due to the presence of both acetyl and isopropyl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-acetamido-3-propan-2-yloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-5(2)13-4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRCCTVMWZYYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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